molecular formula C20H34O8 B583973 Tributyl O-Acetylcitrate-d3 CAS No. 1794753-49-3

Tributyl O-Acetylcitrate-d3

Cat. No.: B583973
CAS No.: 1794753-49-3
M. Wt: 405.502
InChI Key: QZCLKYGREBVARF-GKOSEXJESA-N
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Description

Tributyl O-Acetylcitrate-d3 is an isotope labelled metabolite of ethanol in humans . It is a labelled compound of Tributyl O-Acetylcitrate . It is used as a topical pharmaceutical formulation anesthetic surfactant ester .


Synthesis Analysis

The synthesis of this compound involves the esterification of citric acid. The esterification yield of 95.2% was obtained under the optimum esterification condition . It is also used in the preparation of semiconducting biopolymer composites of poly (3-hydroxy butyrate) (PHB) .


Molecular Structure Analysis

The molecular formula of this compound is C20D3H31O8 . The molecular weight is 405.50 .


Chemical Reactions Analysis

This compound is used as a plasticizer to improve flexibility and impact properties of polylactide (PLA) polymer . It is also used as a processing additive for the formulation of bulk heterojunction (BHJ) polymeric organic solar cells (OSCs) to improve their efficiency .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 405.50 . The molecular formula is C20D3H31O8 . The CAS number is 1794753-49-3 .

Scientific Research Applications

Environmental Impact and Toxicity

  • TBT compounds, including variations like Tributyl O-Acetylcitrate-d3, are used for various industrial purposes, such as antifouling agents in boat paints. Their extensive use has led to widespread contamination of marine and freshwater ecosystems, exceeding acute and chronic toxicity levels. The European Union has specifically included TBT compounds in its list of priority compounds in water due to their toxic, persistent, bioaccumulative, and endocrine disruptive characteristics. The International Maritime Organization has also implemented a global treaty banning the application of TBT-based paints to mitigate these impacts (B. Antízar-Ladislao, 2008).

Mechanisms of Action and Health Implications

  • Research on TBT compounds has highlighted their role as endocrine-disrupting chemicals (EDCs), which can lead to several abnormalities in organisms. These compounds can decrease the weights of testis and epididymis, reduce spermatid count in male animals, alter the weights of ovaries and uteri, induce damage to the ovaries in female animals, prevent fetal implantation, and reduce pregnancy rates. They can cross the placental barrier and accumulate in placental and fetal tissues, leading to lipid droplet accumulation in Sertoli cells and gonocytes of male offspring and inducing early puberty in females. This damage is associated with an imbalance of sex hormones and modulation of the hypothalamic–pituitary–gonadal axis (J. F. D. de Araújo et al., 2018).

Potential Therapeutic Targets and Research Needs

  • The review emphasizes the need for investigations on experimental toxicity, dietary intake, potential human health effects, and the development of new sustainable technologies to remove TBT compounds. It concludes that TBT compounds have been detected in environmental samples and human tissues, suggesting a significant route of exposure through dietary intake for the general population. The variability in TBT behavior across different environmental conditions and sediments suggests a complex fate that requires detailed understanding to assess the long-term threat accurately and develop mitigation strategies (W. Langston & N. Pope, 1995).

Safety and Hazards

Tributyl O-Acetylcitrate-d3 may cause respiratory tract irritation. It may be harmful if absorbed through the skin, causing skin irritation. It may also cause eye irritation and may be harmful if swallowed .

Future Directions

Tributyl O-Acetylcitrate-d3 is used as a plasticizer to improve flexibility and impact properties of polylactide (PLA) polymer . It is also used as a processing additive for the formulation of bulk heterojunction (BHJ) polymeric organic solar cells (OSCs) to improve their efficiency . These applications suggest potential future directions for this compound in the fields of materials science and renewable energy.

Mechanism of Action

Target of Action

Tributyl O-Acetylcitrate-d3, also known as Acetyl Tributyl Citrate (ATBC), primarily targets the Steroid and Xenobiotic Receptor (SXR) . SXR is a nuclear receptor that is activated by various endogenous and exogenous chemicals, including steroids, bile acids, and prescription drugs . It is highly expressed in the liver and intestine, where it regulates genes that control xenobiotic and endogenous steroid hormone metabolism .

Mode of Action

ATBC strongly activates both human and rat SXR . This activation leads to an increase in the expression and enzyme activity of Cytochrome P450 3A4 (CYP3A4) , a key enzyme involved in the metabolism of xenobiotics and endogenous steroid hormones .

Biochemical Pathways

The activation of SXR by ATBC affects the cytochrome P450 3A4 (CYP3A4) pathway . CYP3A4 is a crucial enzyme in the metabolism of a wide variety of xenobiotics, including drugs and toxins, as well as endogenous compounds like steroid hormones . Therefore, the activation of SXR and the subsequent increase in CYP3A4 activity can have significant downstream effects on the metabolism of these substances .

Pharmacokinetics

It has been found that atbc is rapidly absorbed and eliminated, and its bioavailability is around 274% in rats . Metabolic clearance may account for a considerable portion of the total clearance of ATBC . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ATBC.

Result of Action

The activation of SXR by ATBC leads to an increase in CYP3A4 mRNA levels and enzyme activity, specifically in the intestine . This suggests that ATBC may alter the metabolism of endogenous steroid hormones and prescription drugs . Therefore, products containing ATBC should be used cautiously .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ATBC. For instance, ATBC is used in various products such as food wrap, vinyl toys, and pharmaceutical excipients . The specific environment in which these products are used, including temperature, humidity, and exposure to light, could potentially affect the stability and efficacy of ATBC. Furthermore, ATBC is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment), outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials), and indoor use in long-life materials with high release rate (e.g., release from fabrics, textiles during washing, removal of indoor paints) .

Biochemical Analysis

Biochemical Properties

Tributyl O-Acetylcitrate-d3 plays a significant role in biochemical reactions, particularly as a plasticizer in polymeric materials. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 3A (CYP3A), a family of enzymes involved in the metabolism of xenobiotics and endogenous compounds . This compound activates the steroid and xenobiotic receptor (SXR), which in turn induces the expression of CYP3A4 in human intestinal cells . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by activating the steroid and xenobiotic receptor (SXR), leading to increased expression of CYP3A4 in intestinal cells . This activation can alter cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been observed to induce cytochrome P450 3A1 (CYP3A1) expression in the intestine of treated rats, further demonstrating its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the steroid and xenobiotic receptor (SXR). Upon binding to SXR, the compound induces the transcription of CYP3A4, a key enzyme in the metabolism of xenobiotics and endogenous steroids . This activation leads to increased CYP3A4 mRNA levels and enzyme activity in human intestinal cells . The compound’s ability to modulate gene expression and enzyme activity underscores its significant biochemical role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to induce sustained expression of CYP3A4 in human intestinal cells, suggesting a stable and prolonged effect

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at seemingly safe concentrations, the compound can induce adverse effects, particularly in sensitive populations such as type 2 diabetes mice . High doses of this compound have been associated with cognitive deficits, histopathological alterations, and changes in neurotransmitter levels in the brain tissue of treated mice . These findings highlight the importance of careful dosage consideration in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by the steroid and xenobiotic receptor (SXR). Upon activation of SXR, the compound induces the expression of CYP3A4, which plays a crucial role in the metabolism of xenobiotics and endogenous steroids . This interaction affects metabolic flux and metabolite levels, demonstrating the compound’s influence on metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s activation of SXR and subsequent induction of CYP3A4 suggest its localization in the intestine, where it exerts its effects on enzyme activity and gene expression

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activation of SXR and induction of CYP3A4 suggest its presence in the nucleus and endoplasmic reticulum of intestinal cells . This subcellular localization is crucial for its role in modulating gene expression and enzyme activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tributyl O-Acetylcitrate-d3 involves the acetylation of Tributyl Citrate-d3 with acetic anhydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "Tributyl Citrate-d3", "Acetic Anhydride", "Catalyst" ], "Reaction": [ "Add Tributyl Citrate-d3 and Acetic Anhydride to a reaction flask in a 1:1 molar ratio", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time", "Cool the reaction mixture and add a suitable solvent to dissolve the product", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography using a suitable stationary phase and eluent", "Characterize the product by various analytical techniques such as NMR, IR, and mass spectrometry" ] }

CAS No.

1794753-49-3

Molecular Formula

C20H34O8

Molecular Weight

405.502

IUPAC Name

tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3/i4D3

InChI Key

QZCLKYGREBVARF-GKOSEXJESA-N

SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C

Synonyms

2-(Acetyloxy-d3)-1,2,3-propanetricarboxylic Acid 1,2,3-Tributyl Ester;  Citric Acid Tributyl Ester Acetate-d3;  ATBC-d3;  Acetyl-d3 Butyl Citrate;  Acetyl-d3 Tributyl Citrate;  (Acetyl-d3)citric Acid Tributyl Ester;  Blo-trol-d3;  Citroflex 4A-S-d3;  Citrofl

Origin of Product

United States

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